N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine
Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (DTB-BDA) is an organic aromatic compound that is used in a variety of scientific applications. It is a colorless and odourless solid, and is soluble in most organic solvents. DTB-BDA has a wide range of applications in the fields of biochemistry, organic chemistry, and materials science. It is used in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, DTB-BDA has been used as a catalyst for a variety of reactions and as a reagent for the synthesis of various compounds.
Scientific Research Applications
1. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group
- Summary of Application: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This compound is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Methods of Application: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
- Results or Outcomes: This method resulted in good-to-excellent yields of deprotected tert-butyl carbamates .
2. Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- Summary of Application: This compound is used in the deprotection of N-Boc protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine .
- Methods of Application: Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group necessitating the development of a new strategy for deprotection of this complexant class .
- Results or Outcomes: A serendipitous result facilitated utilization of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
3. Preparation of tert-butoxycarbonyl derivatives of amino acids
- Summary of Application: This compound is used in the preparation of Boc-L-leucine on the one-molar scale .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The yield of the desired product did not fall in the preparation of Boc-L-leucine on the one-molar scale .
4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides
- Summary of Application: This compound is used in a simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions .
- Methods of Application: The corresponding monocarbamate is obtained in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .
- Results or Outcomes: This method represents a reasonable alternative to the previous reported protection procedures .
5. Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- Summary of Application: This compound is used in the deprotection of N-Boc protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine .
- Methods of Application: A serendipitous result facilitated utilization of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
- Results or Outcomes: Method development, application to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives, a ten-fold scale-up reaction, and experimental evaluation of a preliminary mechanistic hypothesis are reported .
6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides
- Summary of Application: This compound is used in a simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions .
- Methods of Application: The corresponding monocarbamate is obtained in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .
- Results or Outcomes: This method represents a reasonable alternative to the previous reported protection procedures .
properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHHUDUEAJVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592150 | |
Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | |
CAS RN |
883554-90-3 | |
Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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